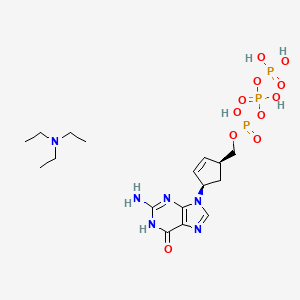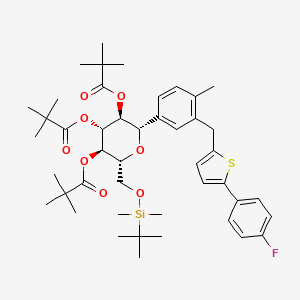
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin: is an intermediate compound used in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used for the treatment of type 2 diabetes and obesity. This compound plays a crucial role in the synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of Canagliflozin and other related molecules.
Biology and Medicine: In the field of medicine, the compound’s primary application is in the synthesis of Canagliflozin, which is used to manage type 2 diabetes by inhibiting SGLT2 and promoting glucose excretion through urine. This helps in controlling blood sugar levels and reducing the risk of complications associated with diabetes.
Industry: The compound is also used in the pharmaceutical industry for the large-scale production of Canagliflozin. Its role as an intermediate ensures the efficient and cost-effective synthesis of the final drug product.
作用机制
The compound itself does not have a direct mechanism of action, as it is an intermediate in the synthesis of Canagliflozin. Canagliflozin, the final product, works by inhibiting the sodium/glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine and lowering blood glucose levels.
相似化合物的比较
Dapagliflozin: Another SGLT2 inhibitor used for the treatment of type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used to manage blood sugar levels in diabetic patients.
Comparison: 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin is unique due to its specific role as an intermediate in the synthesis of Canagliflozin. While other SGLT2 inhibitors like Dapagliflozin and Empagliflozin have similar therapeutic effects, the synthetic routes and intermediates involved in their production differ. This compound’s structure allows for specific functional group modifications, making it a valuable intermediate in the pharmaceutical industry.
属性
分子式 |
C45H63FO8SSi |
|---|---|
分子量 |
811.1 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C45H63FO8SSi/c1-27-16-17-29(24-30(27)25-32-22-23-34(55-32)28-18-20-31(46)21-19-28)35-37(53-40(48)43(5,6)7)38(54-41(49)44(8,9)10)36(52-39(47)42(2,3)4)33(51-35)26-50-56(14,15)45(11,12)13/h16-24,33,35-38H,25-26H2,1-15H3/t33-,35+,36-,37+,38+/m1/s1 |
InChI 键 |
RJPSMQJTJCYTPT-WRDLQXFXSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
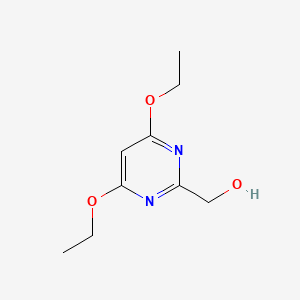
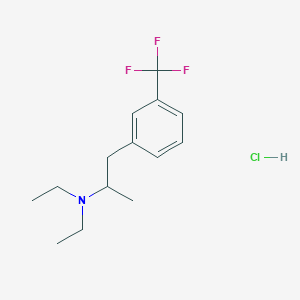
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
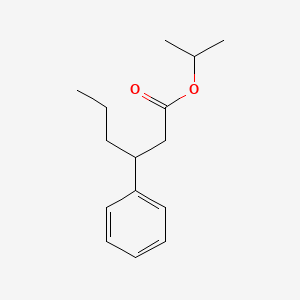
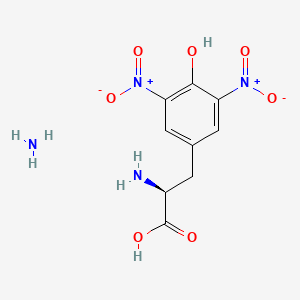
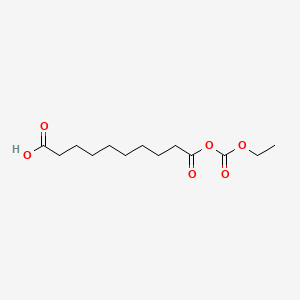
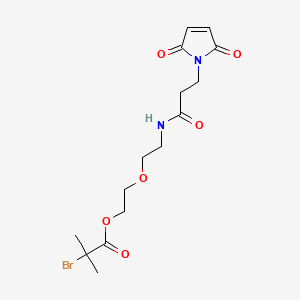
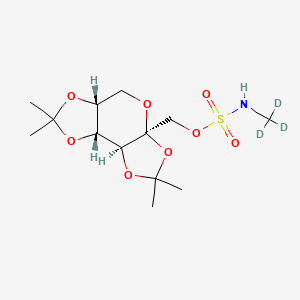
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)

